molecular formula C13H9BrO B1270050 3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde CAS No. 400749-87-3

3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

Cat. No. B1270050
M. Wt: 261.11 g/mol
InChI Key: VVFSRYVBFDTNPL-UHFFFAOYSA-N
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Description

3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is a brominated biphenyl compound of interest for its structural and photophysical properties. Research into similar brominated and biphenyl compounds has provided insights into their potential applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of brominated biphenyl compounds often involves palladium-catalyzed reactions, including cross-coupling methods. For example, palladium-catalyzed cyclization has been used to synthesize related structures, highlighting the utility of palladium catalysis in constructing complex brominated organic molecules (Cho & Kim, 2008).

Molecular Structure Analysis

X-ray diffraction analysis is a common method for determining the molecular structure of brominated biphenyl compounds. This technique has been utilized to elucidate the structure of compounds with similar functional groups, providing detailed information on their molecular geometry and electronic structure (Singh et al., 2013).

Scientific Research Applications

  • Organic Chemistry and Medicinal Chemistry

    • Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .
    • They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .
    • Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
  • Pharmaceutical Synthesis

    • In the synthesis of aryl 1-indanylketone inhibitors of the human peptidyl prolyl cis/trans isomerase Pin1, biphenyl derivatives are used .
    • They are also used in the synthesis of the cytotoxic peptidic marine natural product bisebromoamide .
  • Organic Light-Emitting Diodes (OLEDs)

    • Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
  • Agriculture

    • Biphenyl derivatives are used in the production of various products for agriculture . They can be used in the synthesis of certain types of pesticides and other agricultural chemicals .
  • Liquid Crystals

    • Biphenyl derivatives serve as building blocks for basic liquid crystals . Liquid crystals find applications in a variety of fields, including electronics, where they are used in liquid crystal displays (LCDs) .
  • Pharmaceuticals

    • Certain biphenyl derivatives are used in the synthesis of various drugs . For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a biphenyl derivative, is used as a third-generation topical retinoid primarily used for treating acne vulgaris . Another example is sonidegib, which acts as a drug for basal cell carcinoma .
  • Synthetic Organic Chemistry

    • Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry . They are used in various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
  • Natural Products

    • There are various biologically active natural products that contain biaryl scaffolds . For example, vancomycin, WS 43708A, and Arylomycin A are natural products containing biphenyl moieties .
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

    • Certain biphenyl derivatives have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Acne Treatment

    • 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a biphenyl derivative, is used as a third-generation topical retinoid primarily used for treating acne vulgaris .
  • Cancer Treatment

    • Sonidegib, a biphenyl derivative, acts as a drug for basal cell carcinoma .
  • Chemical Reactions

    • Biphenyls undergo electrophilic substitution reaction similar to benzene .

Safety And Hazards

“3’-Bromo-[1,1’-biphenyl]-4-carbaldehyde” may cause skin and eye irritation, and may also cause respiratory irritation . It is classified as a combustible solid and should be handled with appropriate safety measures .

properties

IUPAC Name

4-(3-bromophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFSRYVBFDTNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362620
Record name 3'-bromo-[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

CAS RN

400749-87-3
Record name 3′-Bromo[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400749-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-bromo-[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-bromo-[1,1'-biphenyl]-4-carbaldehyde
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Synthesis routes and methods

Procedure details

For example, as shown in Scheme 42, Example 1,4-formylbenzeneboronic acid 42.1 is coupled with 1,3-dibromobenzene 42.9 to give 3′-bromo-4-formylbiphenyl 42.10. The product is then coupled, as described above, with a dialkyl phosphite 42.4 to give the biphenyl phosphonate ester 42.11.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Ianni - 2014 - amsdottorato.unibo.it
In the past years, genome biology had disclosed an ever-growing kind of biological targets that emerged as ideal points for therapeutic intervention. Nevertheless, the number of new …
Number of citations: 4 amsdottorato.unibo.it
RK Goswami, KM Bajjuri, JS Forsyth, S Das… - Bioconjugate …, 2011 - ACS Publications
Integrins αvβ3 and αvβ6 are highly expressed on tumor cells and/or by the tumor vasculature of many human cancers, and represent promising targets for anticancer therapy. Novel …
Number of citations: 13 pubs.acs.org

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